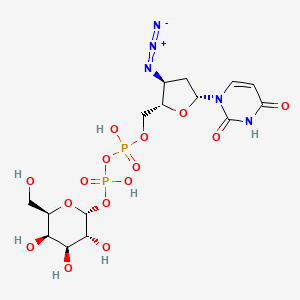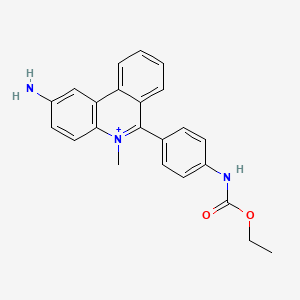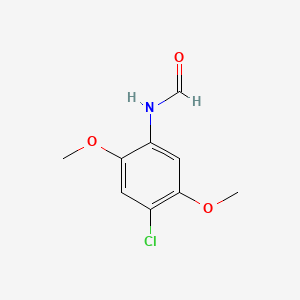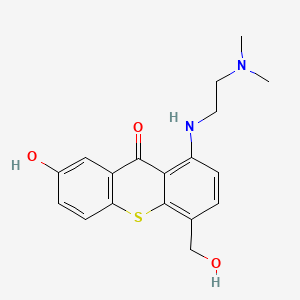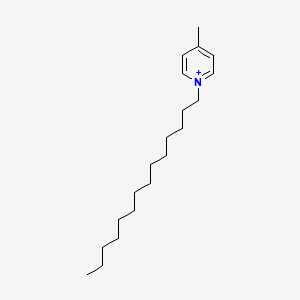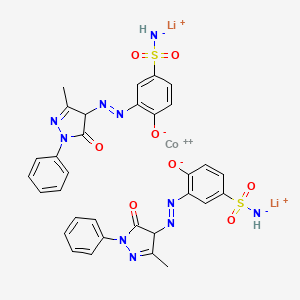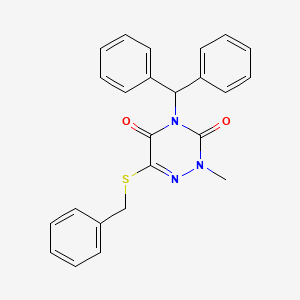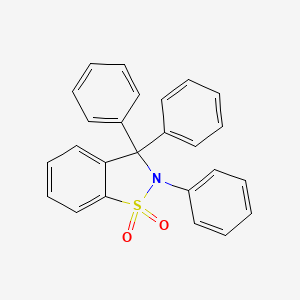
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is an organic compound with the molecular formula C25H19NO2S It is a derivative of benzisothiazole and is characterized by the presence of three phenyl groups and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with phenyl-containing reagents under specific conditions. One common method involves the use of lithium reagents to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl rings or the benzisothiazole core.
Aplicaciones Científicas De Investigación
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: This compound has a similar benzisothiazole core but with different substituents, leading to distinct chemical properties and applications.
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide:
Uniqueness
2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is unique due to the presence of three phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other benzisothiazole derivatives and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
15448-89-2 |
|---|---|
Fórmula molecular |
C25H19NO2S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2,3,3-triphenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C25H19NO2S/c27-29(28)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26(29)22-16-8-3-9-17-22/h1-19H |
Clave InChI |
IMBDLLLXABONQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



